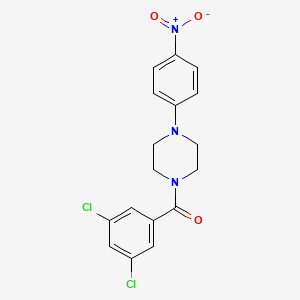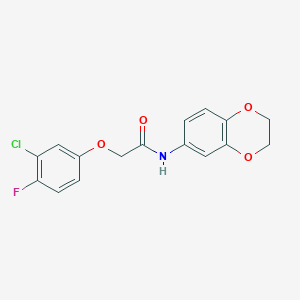
6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide
Übersicht
Beschreibung
6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide, also known as BRD0705, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves its ability to target specific proteins and enzymes involved in various cellular processes. For example, in cancer cells, 6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide inhibits the activity of a protein called BRD4, which is involved in cell proliferation. In inflammation, 6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide inhibits the activity of an enzyme called IKKβ, which is involved in the production of inflammatory cytokines. In neurological disorders, 6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide modulates the activity of various neurotransmitters, including serotonin and dopamine.
Biochemical and Physiological Effects
6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, 6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been shown to inhibit cell proliferation and induce cell death in cancer cells. In inflammation research, 6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been shown to reduce the production of inflammatory cytokines and improve overall immune function. In neurological disorders, 6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been shown to modulate the activity of various neurotransmitters, which could have implications for the treatment of conditions such as depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide in lab experiments is its specificity for certain proteins and enzymes, which allows for targeted modulation of specific cellular processes. Additionally, the synthesis method for 6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been optimized to produce high yields of pure compound, which is important for reproducibility in lab experiments. However, one limitation of using 6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide in lab experiments is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide. One potential direction is the development of more specific and potent inhibitors of BRD4, which could have implications for the treatment of cancer and other diseases. Another potential direction is the investigation of the potential use of 6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide in combination with other drugs, which could enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide, which could lead to the development of new therapeutic applications.
Wissenschaftliche Forschungsanwendungen
6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. Inflammation research has shown that 6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide can reduce the production of inflammatory cytokines, which are associated with a range of inflammatory diseases. In neurological disorders, 6-bromo-3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been shown to modulate the activity of certain neurotransmitters, which could have implications for the treatment of conditions such as depression and anxiety.
Eigenschaften
IUPAC Name |
6-bromo-3-chloro-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS/c16-10-3-4-11-12(6-10)21-14(13(11)17)15(20)19-8-9-2-1-5-18-7-9/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQXVMYRVLXOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4182105.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B4182119.png)
![5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4182131.png)
![N-(3-methoxypropyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4182136.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4182148.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4182163.png)
![2-(4-bromo-2-chlorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4182164.png)
![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4182170.png)
![4-[2-(4-chloro-2-methylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4182188.png)
![4-bromo-5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4182192.png)
![4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B4182196.png)
![3,5-dimethyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B4182203.png)